2-Chloro-6-(chloromethyl)isonicotinonitrile
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Overview
Description
2-Chloro-6-(chloromethyl)isonicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2. This compound is characterized by the presence of a chloro group and a chloromethyl group attached to an isonicotinonitrile core. It is primarily used in research and development settings and has applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)isonicotinonitrile typically involves the chlorination of isonicotinonitrile. One common method includes the reaction of isonicotinonitrile with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinonitriles.
Oxidation Reactions: Products include corresponding oxides and carboxylic acids.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-6-(chloromethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)isonicotinonitrile involves its interaction with various molecular targets. The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)isonicotinonitrile: Similar structure but with a trifluoromethyl group instead of a chloromethyl group.
Nicotinonitrile: Lacks the chloro and chloromethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-6-(chloromethyl)isonicotinonitrile is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C7H4Cl2N2 |
---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-6-1-5(4-10)2-7(9)11-6/h1-2H,3H2 |
InChI Key |
LXHRSBJDTIWYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Cl)C#N |
Origin of Product |
United States |
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